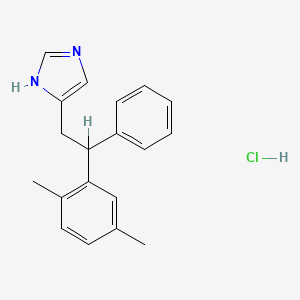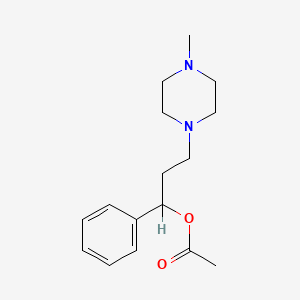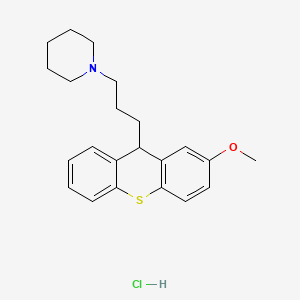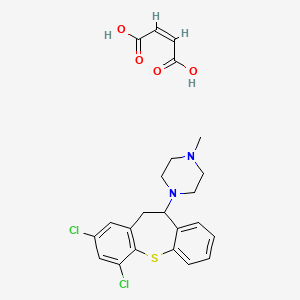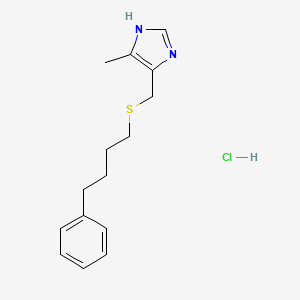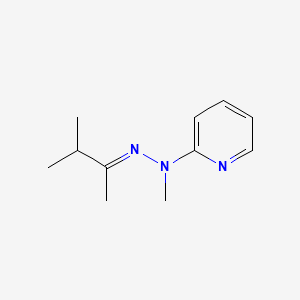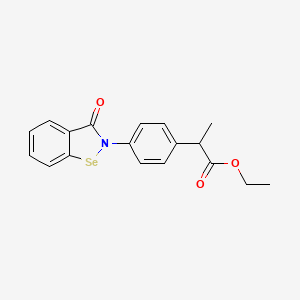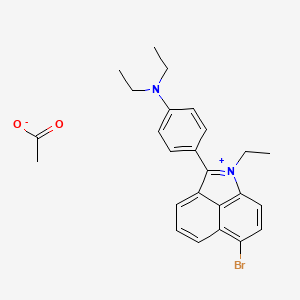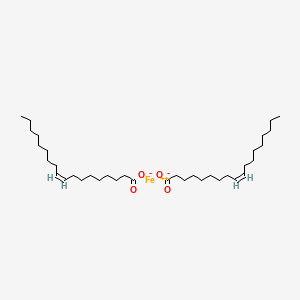
Ferrous oleate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ferrous oleate is a chemical compound formed by the reaction of iron with oleic acid. It is commonly used as a precursor in the synthesis of iron oxide nanoparticles due to its ability to form stable colloids. The compound is known for its applications in various fields, including catalysis, magnetic materials, and biomedical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ferrous oleate can be synthesized through the reaction of iron salts, such as iron(III) chloride, with oleic acid in the presence of a reducing agent. The reaction typically takes place in an organic solvent at elevated temperatures. One common method involves the thermolysis of iron(III) oleate in high-boiling point organic solvents, such as octadecane, at temperatures around 318°C . The reaction conditions, including temperature and concentration, can be adjusted to control the size and morphology of the resulting nanoparticles.
Industrial Production Methods
In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves the careful control of reaction parameters to ensure the consistent quality and properties of the final product. The use of high-temperature decomposition of iron salts, such as iron(III) oleate, is a common approach in industrial production .
Analyse Des Réactions Chimiques
Types of Reactions
Ferrous oleate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of different reagents and conditions.
Common Reagents and Conditions
Oxidation: this compound can be oxidized to form iron oxide nanoparticles. This reaction typically requires an oxidizing agent, such as oxygen or hydrogen peroxide, and is carried out at elevated temperatures.
Reduction: The reduction of this compound can be achieved using reducing agents like sodium borohydride or hydrazine. This reaction is often conducted in an organic solvent under controlled conditions.
Substitution: Substitution reactions involving this compound can occur in the presence of ligands that can replace the oleate group. These reactions are usually carried out in solution with appropriate solvents and temperatures.
Major Products Formed
The major products formed from the reactions of this compound include iron oxide nanoparticles, which have applications in various fields such as catalysis, magnetic materials, and biomedical research .
Applications De Recherche Scientifique
Ferrous oleate has a wide range of scientific research applications:
Mécanisme D'action
The mechanism by which ferrous oleate exerts its effects is primarily through the formation of iron oxide nanoparticles. These nanoparticles interact with biological systems and materials through various pathways:
Molecular Targets: The nanoparticles can target specific cells or tissues, making them useful in drug delivery and imaging.
Pathways Involved: The interaction of iron oxide nanoparticles with biological systems involves pathways related to cellular uptake, magnetic properties, and catalytic activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Iron(III) oleate: Similar to ferrous oleate, iron(III) oleate is used in the synthesis of iron oxide nanoparticles.
Iron naphthenate: Another iron-based compound used in catalysis and nanoparticle synthesis.
EDTA–FeNa and EDDHA–FeNa: These iron complexes are used in catalytic oxidation processes.
Uniqueness
This compound is unique due to its ability to form stable colloids and its effectiveness as a precursor in the synthesis of iron oxide nanoparticles. Its stability and reactivity make it a valuable compound in various scientific and industrial applications .
Propriétés
Numéro CAS |
15114-27-9 |
|---|---|
Formule moléculaire |
C36H66FeO4 |
Poids moléculaire |
618.8 g/mol |
Nom IUPAC |
iron(2+);(Z)-octadec-9-enoate |
InChI |
InChI=1S/2C18H34O2.Fe/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2*9-10H,2-8,11-17H2,1H3,(H,19,20);/q;;+2/p-2/b2*10-9-; |
Clé InChI |
DTVKDCLRVWKMKA-CVBJKYQLSA-L |
SMILES isomérique |
CCCCCCCC/C=C\CCCCCCCC(=O)[O-].CCCCCCCC/C=C\CCCCCCCC(=O)[O-].[Fe+2] |
SMILES canonique |
CCCCCCCCC=CCCCCCCCC(=O)[O-].CCCCCCCCC=CCCCCCCCC(=O)[O-].[Fe+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




